N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is a complex organic compound featuring a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The benzothiazole ring can be reduced to form thioamides or amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Sulfonic Acids: From oxidation of the phenylsulfonyl group.
Thioamides or Amines: From reduction of the benzothiazole ring.
Substituted Acetamides: From nucleophilic acyl substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and antimicrobial agents.
Material Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition of inflammatory cytokines or modulation of microbial cell walls.
Comparison with Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonyl)acetamide: Similar structure but without the fluorine atom.
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)sulfonyl)acetamide: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: The presence of the fluorine atom in the phenylsulfonyl group of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide may confer unique chemical and biological properties compared to similar compounds. Fluorine atoms can influence the electronic properties of molecules, potentially leading to enhanced biological activity or stability.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S2/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXJPGURPDVLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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